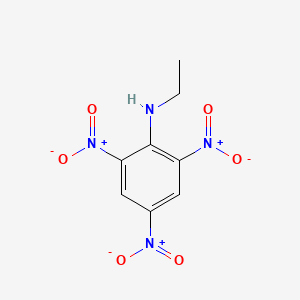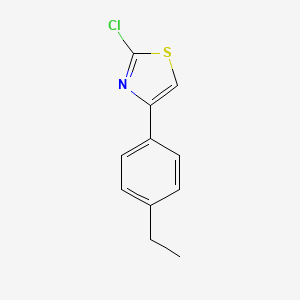![molecular formula C12H22Si B13796274 Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane CAS No. 97778-15-9](/img/structure/B13796274.png)
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is an organosilicon compound with the molecular formula C12H22Si. It is characterized by a cyclopropyl group attached to a silicon atom, which is further bonded to a trimethylsilyl group and a methylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane typically involves the reaction of a cyclopropyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylene-1-(4-pentenyl)cyclopropane with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents at varying temperatures depending on the reactivity of the nucleophile
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Halosilanes or other substituted silanes
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in polymerization reactions
Wirkmechanismus
The mechanism of action of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane involves its interaction with molecular targets through its reactive silicon center. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangement or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the methylene and pentenyl groups.
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]germane: Similar structure but with a germanium atom instead of silicon.
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]stannane: Similar structure but with a tin atom instead of silicon
Uniqueness
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is unique due to its combination of a cyclopropyl group with a trimethylsilyl group and a methylene group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
97778-15-9 |
|---|---|
Molekularformel |
C12H22Si |
Molekulargewicht |
194.39 g/mol |
IUPAC-Name |
trimethyl-(2-methylidene-1-pent-4-enylcyclopropyl)silane |
InChI |
InChI=1S/C12H22Si/c1-6-7-8-9-12(10-11(12)2)13(3,4)5/h6H,1-2,7-10H2,3-5H3 |
InChI-Schlüssel |
ULSFBBISWKOZGE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CC1=C)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
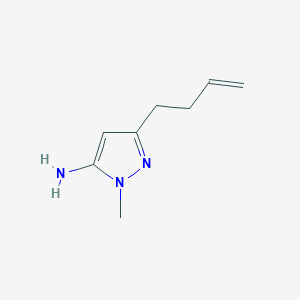
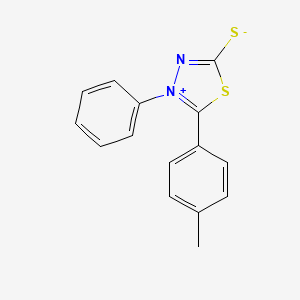

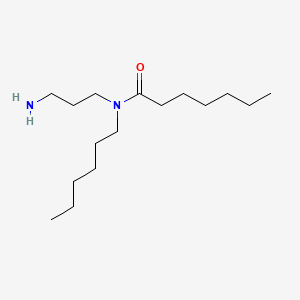
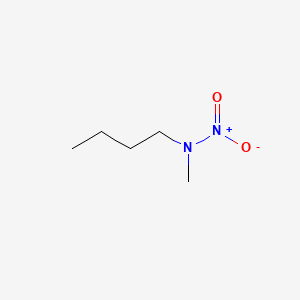
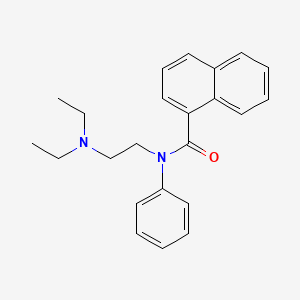
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
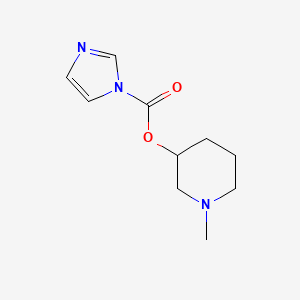
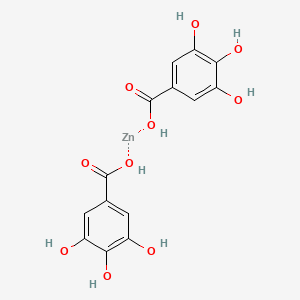
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
